3'-フルオロ-5'-(トリフルオロメチル)アセトフェノン

説明

3-Fluoro-5'-(trifluoromethyl)acetophenone (3-FTA) is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless and odorless crystalline solid with a molecular weight of 242.09 g/mol. 3-FTA is a highly fluorinated compound, containing three fluorine atoms in its structure, and is a potential alternative to other fluorinated compounds such as perfluorinated compounds (PFCs). It has been widely used in pharmaceutical, agrochemical, and industrial applications due to its unique properties.

科学的研究の応用

. .

物理的性質

この化合物は室温で液体です . 沸点は471〜473ケルビンです .

合成

この化合物は、ジヒドロキシビス(スルホンアミド)リガンド(エナンチオ選択的触媒)、テトライソプロポキシチタン、およびジフェニル亜鉛の存在下で、3'-(トリフルオロメチル)アセトフェノンのフェニル化によって合成することができます .

殺菌剤製造における用途

3'-(トリフルオロメチル)アセトフェノンの既知の用途の1つは、市販の殺菌剤の製造です . それは調製過程の重要な段階で使用されます .

安全上の考慮事項

この化合物を扱う際には、皮膚刺激、重度の眼刺激、呼吸器刺激を引き起こす可能性があるため、予防措置を講じることが重要です .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs are the respiratory system .

生化学分析

Biochemical Properties

3’-Fluoro-5’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions, particularly in the stabilization of endosomal-toll-like receptor TRL8, creating an inhibitory activity . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been reported to interact with ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride, catalyzing the asymmetric addition of ethyl groups .

Cellular Effects

The effects of 3’-Fluoro-5’-(trifluoromethyl)acetophenone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to stabilize endosomal-toll-like receptor TRL8, which plays a crucial role in immune response modulation . Additionally, it may affect cellular metabolism by interacting with specific enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 3’-Fluoro-5’-(trifluoromethyl)acetophenone exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s fluorinated aromatic structure allows it to form stable interactions with target proteins, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Fluoro-5’-(trifluoromethyl)acetophenone change over time. The compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it may degrade over time, affecting its efficacy .

Dosage Effects in Animal Models

The effects of 3’-Fluoro-5’-(trifluoromethyl)acetophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating immune responses. At higher doses, it can cause toxic or adverse effects, including respiratory irritation and skin irritation . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid toxicity.

Metabolic Pathways

3’-Fluoro-5’-(trifluoromethyl)acetophenone is involved in various metabolic pathways. It interacts with enzymes that catalyze its transformation into different metabolites. The compound’s fluorinated structure influences its metabolic flux and the levels of metabolites produced . These interactions can affect overall metabolic processes within the cell.

Transport and Distribution

Within cells and tissues, 3’-Fluoro-5’-(trifluoromethyl)acetophenone is transported and distributed through specific transporters and binding proteins. Its distribution is influenced by its lipophilicity, which allows it to accumulate in certain cellular compartments . This accumulation can affect its localization and activity within the cell.

Subcellular Localization

The subcellular localization of 3’-Fluoro-5’-(trifluoromethyl)acetophenone is determined by its targeting signals and post-translational modifications. It is often localized in specific compartments or organelles where it exerts its biochemical effects . These localizations are crucial for its activity and function within the cell.

特性

IUPAC Name |

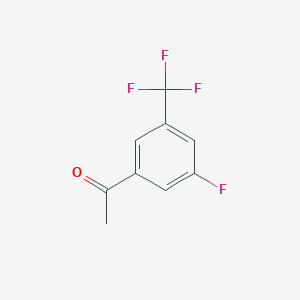

1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIYAWLPLVWTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372119 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202664-54-8 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202664-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Fluoro-5'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。